
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the hexahydroquinazolin-4-yl group might be introduced via a condensation reaction, while the trifluoromethylphenyl group could potentially be added via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The hexahydroquinazolin-4-yl group would likely contribute a bicyclic ring structure, while the trifluoromethylphenyl group would add an aromatic ring to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide”:
Pharmaceutical Development
This compound has potential applications in the development of new pharmaceuticals. Its unique structure, which includes a trifluoromethyl group, can enhance the bioavailability and metabolic stability of drug candidates. The presence of the dimethylamino group may also contribute to improved drug-receptor interactions, making it a valuable scaffold for designing new therapeutic agents .
Cancer Research
The compound’s structure suggests it could be explored for anticancer properties. The quinazolinone moiety is known for its activity against various cancer cell lines. Researchers can investigate its potential to inhibit cancer cell proliferation, induce apoptosis, or interfere with specific signaling pathways involved in cancer progression .
Neuropharmacology
Given its structural features, this compound might be useful in neuropharmacological research. The dimethylamino group could facilitate crossing the blood-brain barrier, making it a candidate for studying neurological disorders. It could be tested for its effects on neurotransmitter systems, neuroprotection, or as a potential treatment for neurodegenerative diseases .
Antimicrobial Agents
The compound’s unique structure may also lend itself to the development of new antimicrobial agents. The trifluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial and fungal pathogens. Researchers can explore its activity spectrum and mechanism of action against various microbes .
Agricultural Chemicals
In the field of agrochemicals, this compound could be investigated for its potential as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, and the compound’s overall structure may provide new modes of action against pests or weeds. Studies can focus on its efficacy, environmental impact, and safety profile .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable starting material for the development of new synthetic routes and methodologies. Researchers can explore its reactivity and potential for creating novel compounds.
These applications highlight the versatility and potential of “2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” in various fields of scientific research.
Synthesis and application of trifluoromethylpyridines Theoretical study and application of 2-phenyl-1,3,4-thiadiazole derivatives A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes Synthesis and application of trifluoromethylpyridines Theoretical study and application of 2-phenyl-1,3,4-thiadiazole derivatives : A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes : Synthesis and application of trifluoromethylpyridines : Theoretical study and application of 2-phenyl-1,3,4-thiadiazole derivatives
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O2S/c1-28(2)12-5-13-29-18-7-4-3-6-17(18)20(27-21(29)31)32-14-19(30)26-16-10-8-15(9-11-16)22(23,24)25/h8-11H,3-7,12-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUULGCIGVFEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

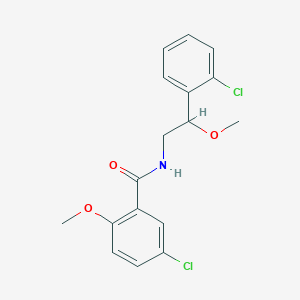
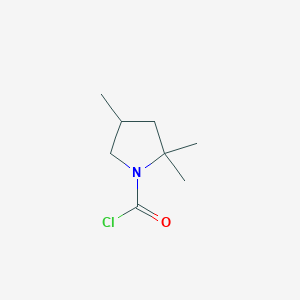
![8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2865114.png)
![1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2865115.png)
![Decanamide,N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-](/img/no-structure.png)



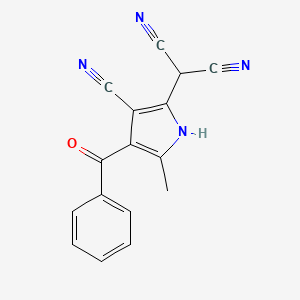
![ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2865123.png)
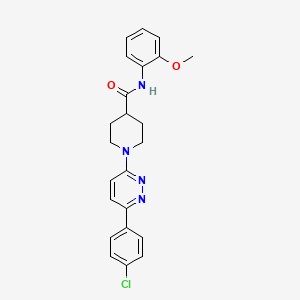
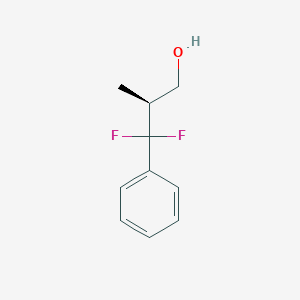
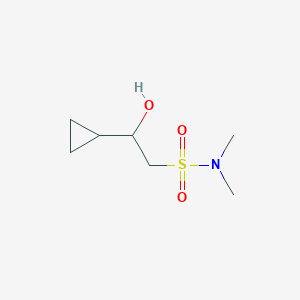
![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2865131.png)